Cas no 51961-06-9 (2-Propenoic acid,2-(dimethylamino)ethyl ester, hydrochloride (1:1))
51961-06-9 structure
Product Name:2-Propenoic acid,2-(dimethylamino)ethyl ester, hydrochloride (1:1)
CAS-nummer:51961-06-9
MF:C7H14ClNO2
MW:179.644561290741
CID:378412
PubChem ID:3016712
Update Time:2025-04-19
2-Propenoic acid,2-(dimethylamino)ethyl ester, hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenoic acid,2-(dimethylamino)ethyl ester, hydrochloride (1:1)
- 2-(dimethylamino)ethyl acrylate hydrochloride
- 2-(dimethylamino)ethyl prop-2-enoate,hydrochloride
- 2-(Dimethylamino)ethyl acrylate HCl
- SCHEMBL130714
- DTXSID30966286
- NS00090125
- 2-(Dimethylamino)ethyl prop-2-enoate--hydrogen chloride (1/1)
- 51961-06-9
- EINECS 257-561-1
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- Inchi: 1S/C7H13NO2.ClH/c1-4-7(9)10-6-5-8(2)3;/h4H,1,5-6H2,2-3H3;1H
- InChI-sleutel: SSZXAJUPVKMUJH-UHFFFAOYSA-N
- LACHT: Cl.O(C(C=C)=O)CCN(C)C
Berekende eigenschappen
- Exacte massa: 179.07142
- Monoisotopische massa: 179.0713064g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 5
- Complexiteit: 121
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 29.5Ų
Experimentele eigenschappen
- PSA: 29.54
2-Propenoic acid,2-(dimethylamino)ethyl ester, hydrochloride (1:1) Gerelateerde literatuur
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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